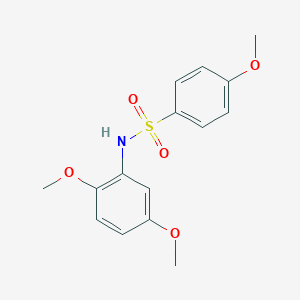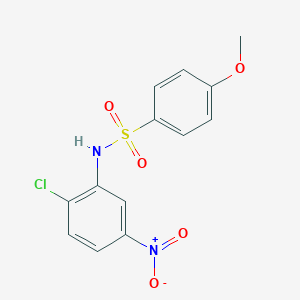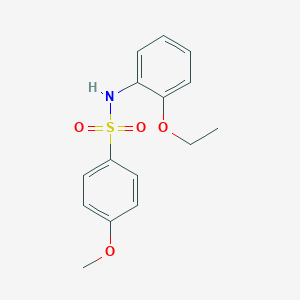
ethyl 2-(pyridine-3-carbonylamino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ethyl 2-(pyridine-3-carbonylamino)benzoate is an organic compound that features a pyridine ring attached to a benzoic acid derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(pyridine-3-carbonylamino)benzoate typically involves the reaction of pyridine-3-carboxylic acid with ethyl 2-aminobenzoate. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: ethyl 2-(pyridine-3-carbonylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amide functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The major products include alcohols and amines.
Substitution: The major products include substituted esters and amides.
Applications De Recherche Scientifique
ethyl 2-(pyridine-3-carbonylamino)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of more complex molecules
Mécanisme D'action
The mechanism of action of ethyl 2-(pyridine-3-carbonylamino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This interaction often involves hydrogen bonding and hydrophobic interactions with the active site of the enzyme .
Comparaison Avec Des Composés Similaires
Ethyl picolinate: Similar in structure but lacks the benzoic acid moiety.
2-(1H-Indole-3-carbonyl)thiazole-4-carboxylic acid methyl ester: Contains an indole ring instead of a pyridine ring.
Ethyl 2-pyridinecarboxylate: Similar but lacks the amide linkage.
Uniqueness: ethyl 2-(pyridine-3-carbonylamino)benzoate is unique due to its combination of a pyridine ring and a benzoic acid derivative, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H14N2O3 |
|---|---|
Poids moléculaire |
270.28g/mol |
Nom IUPAC |
ethyl 2-(pyridine-3-carbonylamino)benzoate |
InChI |
InChI=1S/C15H14N2O3/c1-2-20-15(19)12-7-3-4-8-13(12)17-14(18)11-6-5-9-16-10-11/h3-10H,2H2,1H3,(H,17,18) |
Clé InChI |
NEQMJQDDSSFQCD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CN=CC=C2 |
SMILES canonique |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



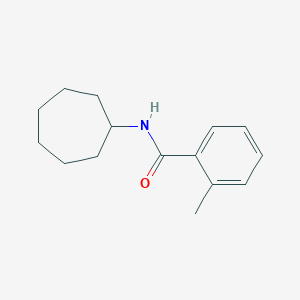
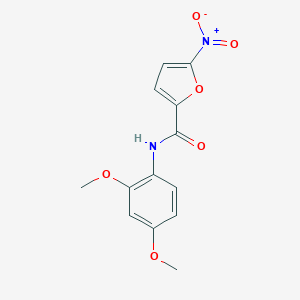
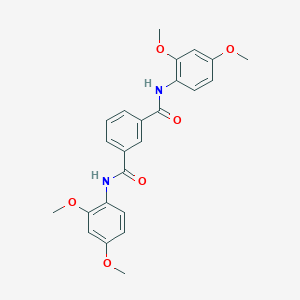
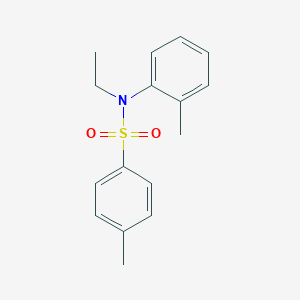

![Dimethyl 5-[(phenylsulfonyl)amino]isophthalate](/img/structure/B404882.png)
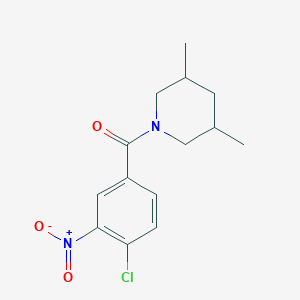

![N-[3-(diethylamino)propyl]-4-nitrobenzenesulfonamide](/img/structure/B404885.png)

